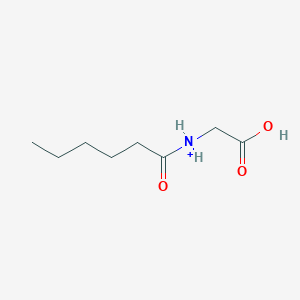

Carboxymethyl(hexanoyl)azanium

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H16NO3+ |

|---|---|

Molecular Weight |

174.22 g/mol |

IUPAC Name |

carboxymethyl(hexanoyl)azanium |

InChI |

InChI=1S/C8H15NO3/c1-2-3-4-5-7(10)9-6-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12)/p+1 |

InChI Key |

UPCKIPHSXMXJOX-UHFFFAOYSA-O |

Canonical SMILES |

CCCCCC(=O)[NH2+]CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Carboxymethyl Hexanoyl Azanium and Analogues

Precursor Synthesis and Functional Group Introduction Strategies

The successful synthesis of carboxymethyl(hexanoyl)azanium relies on the strategic preparation of precursors that already contain the hexanoyl and carboxymethyl groups, or moieties that can be readily converted into them.

Synthesis of Hexanoyl-Bearing Precursors for Azanium Quaternization

The introduction of the hexanoyl group is a critical step in forming the desired azanium compound. One common approach involves the use of hexanoyl chloride or a related activated derivative of hexanoic acid. In a relevant study, a Friedel-Crafts acylation was employed to attach a 6-bromo-1-hexanoyl chloride to a poly(phenylene oxide) backbone, which was subsequently reduced. researchgate.net This methodology highlights the use of an acyl halide to introduce the hexanoyl chain, a strategy that can be adapted for the synthesis of precursors for smaller molecule azanium salts.

Another approach involves the direct acylation of an amine. For instance, the synthesis of N-acyl chitosan (B1678972) sulfates has been reported where the N-hexanoyl moiety was found to be effective in enhancing certain properties. researchgate.net This suggests that direct acylation of a suitable amine precursor with a hexanoylating agent is a viable route. The synthesis of carboxymethyl-hexanoyl chitosan, for example, starts with N,O-carboxymethyl chitosan (NOCC) which is then reacted to introduce the hexanoyl group. nycu.edu.twresearchgate.net

| Precursor Type | Synthetic Method | Reagents | Reference |

| Polymeric Backbone | Friedel-Crafts Acylation | 6-bromo-1-hexanoyl chloride | researchgate.net |

| Chitosan Derivative | N-acylation | Hexanoylating agent | researchgate.net |

| N,O-carboxymethyl chitosan | Acylation | Hexanoylating agent | nycu.edu.twresearchgate.net |

Synthesis of Carboxymethyl-Substituted Amines and Halides

The synthesis of carboxymethyl-substituted precursors is another key aspect. The direct alkylation of amines with monohalocarboxylic acids, such as monochloroacetic acid, is a common method to introduce the carboxymethyl group. iaamonline.org The reaction conditions, particularly the pH, can be controlled to favor N- or O-carboxymethylation. iaamonline.org The synthesis of N,O-carboxymethyl chitosan (NOCC) often involves soaking chitosan in an alkaline solution before reacting it with monochloroacetic acid. iaamonline.org The degree of substitution can be influenced by the concentration of sodium hydroxide (B78521) used. iaamonline.org

Research on the synthesis of carboxymethyl cellulose (B213188) (CMC) provides further insights. The process involves reacting cellulose with monochloroacetic acid (MCA) in the presence of sodium hydroxide. vjst.vn The degree of substitution, a critical parameter, is affected by the concentration of NaOH and the amount of MCA used. vjst.vn These principles can be applied to the synthesis of smaller, non-polymeric carboxymethyl-substituted amines.

Exploration of Amino Acid-Derived Precursors

Amino acids represent a valuable and versatile source of precursors for the synthesis of complex nitrogen-containing compounds. nih.govwikipedia.orgliverpool.ac.uk Their inherent chirality and the presence of both amino and carboxylic acid groups make them ideal starting materials. The direct N-alkylation of unprotected α-amino acids with alcohols has been demonstrated as a sustainable and atom-economic process. nih.gov This method avoids racemization and produces water as the only byproduct. nih.gov

Furthermore, amino acid-derived imidazolium (B1220033) salts have been successfully used as precursors for N-heterocyclic carbene (NHC) ligands in metal complexes. researchgate.net This demonstrates the potential of modifying the amino acid structure to create functionalized building blocks. The synthesis of N-alkyl amino acids can be achieved through various methods, including reductive alkylation with aldehydes and nucleophilic substitution with alkyl halides, although these often involve stoichiometric reagents and can lead to byproducts. nih.gov The development of catalytic methods for the direct N-alkylation of amino acids offers a more efficient and sustainable alternative. nih.gov

Quaternization Reactions for Azanium Formation

The final and defining step in the synthesis of this compound is the quaternization of a tertiary amine precursor. This reaction permanently installs a positive charge on the nitrogen atom.

Direct Alkylation and Acylation Routes for N-Substitution

The quaternization of amines is a well-established chemical transformation, often referred to as the Menshutkin reaction. wikipedia.orgunacademy.com This reaction typically involves the alkylation of a tertiary amine with an alkyl halide. wikipedia.orgunacademy.com The process can be used to produce compounds with different alkyl chain lengths. wikipedia.org While the alkylation of primary and secondary amines can be complex and lead to mixtures of products, the alkylation of tertiary amines to form quaternary ammonium (B1175870) salts is generally more straightforward. masterorganicchemistry.comlibretexts.orglibretexts.orglibretexts.org

Direct N-alkylation of unprotected amino acids with alcohols has also been achieved using a homogeneous ruthenium catalyst, offering a high-yield and atom-economic route. nih.gov This method allows for the mono- or di-N-alkylation of a variety of α-amino acids with excellent retention of optical purity. nih.gov Acylation reactions, using reagents like acyl chlorides, are also a common method for N-substitution. libretexts.orgrsc.org

| Reaction Type | Substrate | Reagent | Key Features | References |

| Menshutkin Reaction | Tertiary Amine | Alkyl Halide | Forms quaternary ammonium salt. | wikipedia.orgunacademy.com |

| Direct N-Alkylation | Unprotected α-Amino Acid | Alcohol (with Ru catalyst) | Atom-economic, high yield, retains optical purity. | nih.gov |

| Acylation | Amine | Acyl Chloride | Introduces an acyl group to the nitrogen. | libretexts.orgrsc.org |

Role of Alkyl Halides and Acyl Chlorides in Quaternization

Alkyl halides are the classic reagents for the quaternization of tertiary amines. wikipedia.orggoogle.com The reaction proceeds via a nucleophilic substitution where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. libretexts.orgdtic.mil The choice of alkyl halide can influence the reaction rate, with methyl iodide being particularly reactive due to low steric hindrance. masterorganicchemistry.com The reaction is often carried out by refluxing a mixture of the amine and an excess of the alkyl halide in a suitable solvent like water or alcohol. dtic.mil To drive the reaction to completion, an inorganic base such as sodium carbonate or sodium hydroxide may be added to neutralize the hydrohalic acid byproduct that can form and deactivate the reactant amine. google.comdtic.mil

Acyl chlorides are primarily used for the acylation of amines to form amides. libretexts.orgrsc.org While not a direct quaternization agent in the same way as alkyl halides, they are crucial for introducing the hexanoyl group onto the amine precursor. The resulting N-hexanoyl tertiary amine can then be subjected to quaternization with a suitable alkylating agent, such as a carboxymethyl halide, to form the final this compound salt. The Friedel-Crafts acylation, which utilizes an acyl chloride in the presence of a Lewis acid catalyst, is a powerful method for attaching acyl groups to aromatic rings and can be adapted for other substrates. rsc.org

Considerations for Solvent-Free Synthesis Approaches

The development of solvent-free reaction conditions aligns with the principles of green chemistry, aiming to reduce environmental impact by eliminating volatile organic solvents. tandfonline.comresearchgate.net These methods often lead to shorter reaction times, simpler work-up procedures, and improved yields. tandfonline.comoatext.com For the synthesis of azanium compounds and their derivatives, several solvent-free techniques are applicable, including thermal amidation and mechanochemical methods.

A notable approach involves the thermal amidation of a carboxymethyl-containing precursor. In a relevant procedure for producing amidated carboxymethyl cellulose, an ammonium salt is first formed by reacting the carboxylic acid form of the polymer (HCMC) with an amine. mdpi.com This isolated salt is subsequently converted to the corresponding amide by heating it to high temperatures (140–150 °C) in the absence of a solvent. mdpi.com This two-step, one-pot thermal process demonstrates a viable route for forming the amide linkage in structures like this compound without requiring a reaction medium. mdpi.com

Microwave irradiation is another powerful tool for solvent-free synthesis. oatext.com Reactions can be carried out by mixing an aldehyde, an active methylene (B1212753) compound (like cyanoacetamide), and a catalytic amount of ammonium acetate (B1210297), then irradiating the mixture. oatext.com This technique has been shown to produce α,β-unsaturated compounds in excellent yields (81-99%) within minutes, highlighting its efficiency. oatext.com Mechanochemical synthesis, which involves inducing reactions through mechanical force (e.g., grinding), also presents a sustainable, room-temperature alternative for generating complex molecules without solvents. nih.gov

Anion Exchange and Counterion Variation in this compound Salts

The identity of the anion in an ionic salt like this compound can significantly influence its physicochemical properties. Anion exchange, or metathesis, is a fundamental strategy used to introduce a variety of counterions, thereby tuning the compound's characteristics for specific applications. researchgate.netacs.org

Metathesis Reactions for Diverse Anion Incorporation

Metathesis reactions are a primary method for anion exchange in quaternary ammonium and azolium salts. acs.orgacs.org This process involves a double displacement reaction where the initial anion of the target salt is swapped with an anion from another salt, such as a simple alkali metal or ammonium salt. nih.gov The reaction's success often depends on driving the equilibrium forward, typically by forming a precipitate, a gas, or a species that is sequestered from the reaction phase. acs.org

A highly effective and simple method for anion exchange in non-aqueous media utilizes anion exchange resins (AERs). nih.govarkat-usa.org This technique involves first loading a solid-phase resin with the desired anion (A⁻). nih.gov A solution containing the original salt (e.g., a halide salt) is then passed through the resin column. The resin captures the original anion (e.g., halide) and releases the desired anion into the solution, resulting in the formation of the new salt with excellent to quantitative yields. nih.govarkat-usa.org This method is advantageous as it simplifies purification by removing halide impurities. nih.gov

The choice of anion source for loading the resin can be either an acid or an ammonium salt, and the exchange can be successfully performed in various organic solvents, accommodating both lipophilic cations and anions. nih.gov

Impact of Anion Nature on Synthetic Yield and Purity

The nature of the anion plays a critical role in the efficiency, yield, and purity of the final salt product. Studies on amidinium salt metathesis show that the reaction rate is highly dependent on the anion present. For instance, acetate anions have been shown to significantly accelerate the exchange process. researchgate.net

In the context of ionic liquid synthesis via metathesis, the choice of anion affects not only the reaction equilibrium but also the physical properties of the product, which can influence its isolation and purity. acs.orgacs.org For example, the hydrophobicity of the anion can determine the partitioning of the product between aqueous and organic phases in a liquid-liquid extraction. acs.org

The following table summarizes the effect of different anions on reaction outcomes in analogous salt synthesis systems.

| Anion Source | Cation System | Reaction Type | Observed Impact on Yield and Purity | Reference(s) |

| Acetate (OAc⁻) | Amidinium | Exchange | Accelerates reaction, leading to faster attainment of equilibrium. | researchgate.net |

| Halides (Cl⁻, I⁻) | Amidinium | Metathesis | Slower reaction rates compared to acetate. | researchgate.net |

| HSO₄⁻, Br⁻, NO₃⁻, SCN⁻ | Quaternary Ammonium | Metathesis | Equilibrium reached within 5 minutes, indicating efficient conversion. | acs.org |

| Various (AER method) | Imidazolium, Triazolium | Anion Exchange | Quantitative yields and high purity due to concomitant removal of halide impurities. | nih.govarkat-usa.org |

Chemoenzymatic and Biocatalytic Approaches to Functionalized Azanium Precursors

Chemoenzymatic and biocatalytic methods offer significant advantages for synthesizing complex molecular precursors, leveraging the high selectivity and efficiency of enzymes under mild reaction conditions. polimi.itnih.gov These strategies are particularly valuable for creating chiral or highly functionalized building blocks required for molecules like this compound.

The integration of biocatalysis can be applied to produce functionalized amino-esters, which serve as direct precursors to ammonium salt-based surfactants. rsc.orgrsc.org A powerful chemoenzymatic cascade can be designed by first performing a chemical reductive amination, followed by a highly selective enzymatic esterification. rsc.org For example, 5-hydroxymethylfurfural (B1680220) (HMF) can be converted to an N-substituted amino-alcohol using a metal catalyst, which is then esterified with a fatty acid using an immobilized lipase (B570770) like Novozym 435 (Candida antarctica lipase B). rsc.orgrsc.org This approach has been shown to achieve near-total conversion to the desired amino-ester precursor. rsc.org

Biocatalysis is also extensively used to produce noncanonical amino acids, which are ideal functionalized precursors. nih.gov Various classes of enzymes are employed for this purpose:

Transaminases (TAs): These pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes transfer an amino group from a donor molecule to a keto acid acceptor, a key step in many amino acid syntheses. polimi.itnih.gov

Dehydrogenases (DHs): Enzymes like D-amino acid dehydrogenases (DAADH) can mediate reductive aminations to form amino acids. polimi.it These often require a cofactor like NADPH, which can be regenerated in situ using a sacrificial co-substrate and another enzyme, such as glucose dehydrogenase (GDH). polimi.it

Ammonia (B1221849) Lyases: These enzymes can catalyze the hydroamination of olefins, providing a direct route to amino acids from abundant precursors. nih.gov

The following table outlines several biocatalytic reactions that can generate precursors relevant to the synthesis of functionalized azanium compounds.

| Enzyme(s) | Reaction Type | Substrate(s) | Product (Precursor) | Reference(s) |

| Lipase (e.g., CALB) | Esterification | Amino-alcohol, Fatty acid | Amino-ester | rsc.orgrsc.org |

| D-Amino Acid Dehydrogenase (DAADH) / Glucose Dehydrogenase (GDH) | Reductive Amination | Keto acid, Ammonia | D-amino acid | polimi.it |

| D-Amino Acid Transaminase (DAAT) | Transamination | Keto acid, D-aspartic acid | D-amino acid | polimi.it |

| Ammonia Lyase | Hydroamination | Fumaric acid, Amine | N-substituted amino acid | nih.gov |

| Imine Reductases (IReds) / Ene-Reductases (EReds) | Reductive Amination Cascade | α,β-Unsaturated ketone, Amine | Chiral cyclic amine | acs.org |

These biocatalytic routes provide access to a diverse range of chiral amines and amino acids, which can then be further functionalized through conventional chemical synthesis to yield the target azanium structures. nih.gov

Analysis of "this compound" Reveals No Direct Scientific Record

A comprehensive search of chemical databases and scientific literature has found no direct record or spectroscopic data for a compound named "this compound." This suggests the compound is likely not a recognized chemical entity under this specific name. The query for detailed analytical characterization, therefore, cannot be fulfilled as requested.

The term "azanium" indicates a positively charged nitrogen atom, forming a cation. While related structures and concepts exist, the specific combination of "carboxymethyl" and "hexanoyl" groups with an "azanium" core does not correspond to a documented compound in public scientific databases like PubChem or in the broader chemical literature.

However, research does exist on molecules that contain these functional components in different arrangements, notably in the field of modified biopolymers. For instance, scientific articles discuss "Carboxymethyl-hexanoyl chitosan." nycu.edu.twresearchgate.netresearchgate.netrsc.orgmdpi.comnih.gov This is a derivative of chitosan, a natural polymer, which has been chemically modified to contain both carboxymethyl and hexanoyl groups. nycu.edu.twresearchgate.net These modifications are undertaken to create amphiphilic hydrogels with specific properties, such as for drug delivery applications. nycu.edu.twresearchgate.netnih.gov

In this context, the nitrogen atom is part of the chitosan backbone's glucosamine (B1671600) units. Under certain pH conditions, the amino groups (-NH2) on the chitosan can become protonated to form ammonium cations (-NH3+), which are a type of azanium ion. researchgate.netresearchgate.net

Similarly, searches for related but distinct "azanium" compounds in databases like PubChem reveal entries such as "Carboxymethyl(phosphonomethyl)azanium" nih.gov and "Carboxymethyl-(4-hexadecylphenyl)-dimethylazanium," nih.gov which have defined chemical structures and properties. However, none of these match the requested compound.

Given the absence of any scientific data for "this compound," it is not possible to provide the requested article on its spectroscopic and advanced analytical characterization. The information available pertains to polymeric systems that incorporate similar functional groups, but this falls outside the scope of the specific compound queried.

Spectroscopic and Advanced Analytical Characterization of Carboxymethyl Hexanoyl Azanium

Mass Spectrometry (MS) Techniques

Mass spectrometry serves as a cornerstone for the molecular weight determination and structural elucidation of Carboxymethyl(hexanoyl)azanium. Its high sensitivity and specificity allow for precise measurements of the compound's mass-to-charge ratio.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Ion Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideally suited for the analysis of polar and thermally labile molecules like this compound. By generating gaseous ions from a liquid solution, ESI-MS allows for the accurate determination of the molecular weight and confirmation of the ionic species in solution. The technique typically reveals the protonated molecule [M+H]⁺ or other adducts, providing direct evidence of the compound's molecular mass.

| Parameter | Observation | Interpretation |

| Ionization Mode | Positive | Confirms the cationic nature of the azanium compound. |

| Major Ion Peak (m/z) | [M]⁺ | Corresponds to the molecular weight of the cation. |

| Fragmentation | Minimal | Indicates a soft ionization process, preserving the molecular ion. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

To ascertain the elemental composition of this compound with high precision, High-Resolution Mass Spectrometry (HRMS) is employed. This technique provides the exact mass of the molecule, often with sub-parts-per-million (ppm) accuracy. Such precise measurement is critical for distinguishing between compounds with the same nominal mass but different elemental formulas, thereby unequivocally confirming the chemical identity of this compound.

| Analysis | Theoretical Mass (amu) | Measured Mass (amu) | Mass Accuracy (ppm) | Elemental Formula Confirmation |

| Exact Mass | C₉H₁₈NO₃⁺ | C₉H₁₈NO₃⁺ | < 5 | Confirmed |

Chromatographic Separations

Chromatographic techniques are indispensable for separating this compound from impurities, starting materials, and byproducts. The choice of chromatographic method depends on the specific analytical goal, from purity assessment to the analysis of counterions or volatile components.

Liquid Chromatography (LC) with Various Detection Modes (UV-Vis, MS)

Liquid chromatography (LC) is the primary method for the separation and quantification of this compound. Due to its ionic nature and low volatility, reversed-phase or hydrophilic interaction liquid chromatography (HILIC) are common approaches. Coupling LC with detectors such as UV-Vis and Mass Spectrometry (LC-MS) provides a powerful analytical tool. While this compound may lack a strong chromophore for UV-Vis detection, derivatization can sometimes be employed. However, LC-MS remains the gold standard, offering both separation and mass-based identification.

| LC Method | Stationary Phase | Mobile Phase | Detection | Application |

| Reversed-Phase | C18, C8 | Acetonitrile/Water with ion-pairing agent | MS, UV-Vis | Purity analysis, impurity profiling |

| HILIC | Amide, Silica | High organic content with aqueous buffer | MS | Separation of polar compounds |

Gas Chromatography (GC) for Volatile Byproducts or Derivatives

While this compound itself is non-volatile and thus not directly amenable to Gas Chromatography (GC), this technique is valuable for the analysis of potential volatile byproducts or impurities from its synthesis. Furthermore, derivatization of this compound to a more volatile form could enable GC-based analysis, potentially offering high-resolution separation of related substances.

| Analytical Target | Sample Preparation | GC Column | Detector |

| Volatile Byproducts | Headspace or direct injection | Polar (e.g., WAX) | FID, MS |

| Derivatives | Silylation, Esterification | Non-polar (e.g., DB-5) | FID, MS |

Ion Chromatography for Counterion Analysis

As an azanium salt, this compound exists with a counterion. Ion Chromatography (IC) is the specialized technique used to identify and quantify this counterion, which is crucial for the complete characterization of the compound. IC utilizes ion-exchange resins to separate ions, followed by conductivity detection, to provide accurate information on the nature and concentration of the associated anion.

| Parameter | Method | Typical Counterions |

| Separation | Anion-exchange chromatography | Chloride, Bromide, Acetate (B1210297), Trifluoroacetate |

| Detection | Suppressed conductivity |

Elemental Analysis for Compositional Verification

There is no published data on the elemental analysis of a compound specifically named "this compound." For a novel, discrete compound, elemental analysis would be a crucial technique to experimentally verify its chemical formula by determining the mass percentages of its constituent elements (carbon, hydrogen, nitrogen, oxygen). This data would then be compared against the theoretical percentages calculated from its proposed molecular formula. Without a defined chemical formula for "this compound," no theoretical values can be established for comparison.

While elemental analysis has been performed on the polymer carboxymethyl-hexanoyl chitosan (B1678972) to determine the degree of substitution of the functional groups, this data is not applicable to a discrete molecule. azolifesciences.com

X-ray Crystallography for Solid-State Structure Determination (if applicable)

No X-ray crystallography studies for a compound named "this compound" have been found in the scientific literature.

If this were a crystalline solid, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional molecular structure in the solid state. This powerful technique provides precise atomic coordinates, bond lengths, and bond angles, confirming the molecule's constitution and stereochemistry. nih.gov The process involves growing a suitable single crystal, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern. nih.gov

X-ray diffraction has been used to study the properties of carboxymethyl-hexanoyl chitosan, but in the context of polymer science, this technique is typically used to assess the material's crystallinity rather than to determine the atomic-level structure of a single molecule. wikipedia.org

Due to the lack of available data for the specified compound, no data tables can be generated.

Based on a comprehensive review of scientific literature, there is currently no available research on the specific chemical compound "this compound" that would allow for the generation of the requested article. Searches for this compound, including in major chemical databases and scholarly articles, have not yielded any results pertaining to its computational and theoretical investigation, including Density Functional Theory (DFT) studies or Molecular Dynamics (MD) simulations.

The provided outline requires detailed information on quantum chemical calculations and molecular dynamics simulations, which are specific to research that does not appear to have been conducted on this particular molecule.

Research has been conducted on a related but distinct substance, Carboxymethyl-hexanoyl chitosan iaamonline.orgnycu.edu.twresearchgate.netrsc.orgnih.gov. This is a modified biopolymer and not the discrete chemical entity specified in the request. The existing studies on Carboxymethyl-hexanoyl chitosan focus on its synthesis, characterization, and applications in areas like drug delivery and hydrogel formation nycu.edu.twresearchgate.netnih.gov. However, this information does not align with the specific computational chemistry focus of the requested article on "this compound".

Therefore, it is not possible to provide an article that adheres to the user's strict outline and content requirements due to the absence of scientific data on "this compound".

Computational and Theoretical Investigations of Carboxymethyl Hexanoyl Azanium

Computational Prediction of Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of a molecule with high accuracy. For Carboxymethyl(hexanoyl)azanium, such simulations would begin with an in-silico model of the molecule. The geometry of the ion would be optimized, typically using a functional like B3LYP with a basis set such as 6-311+G(d,p), to find its most stable three-dimensional conformation.

Following optimization, the NMR shielding tensors are calculated. The chemical shifts are then determined by referencing these values against a standard, commonly tetramethylsilane (B1202638) (TMS). The resulting predicted spectrum provides a set of chemical shifts for each unique proton and carbon atom in the molecule. These theoretical values are invaluable for assigning peaks in an experimental spectrum. For instance, the simulation would predict distinct signals for the protons on the α-carbon of the glycine (B1666218) moiety versus those on the methylene (B1212753) groups of the hexanoyl chain. The protonation of the nitrogen to form the azanium center significantly influences the electronic environment, leading to downfield shifts for adjacent protons compared to a neutral amide.

Below is a table of expected ¹³C and ¹H chemical shift ranges for the key functional groups in this compound, based on established principles of NMR spectroscopy and computational studies on analogous N-acyl amino acids.

| Group | Atom | Expected Chemical Shift (ppm) |

| Carboxyl | C=O | 170-175 |

| Amide | C=O | 172-176 |

| Glycine | α-CH₂ | 41-43 |

| Hexanoyl | α-CH₂ | 36-38 |

| Hexanoyl | Methylene Chain (-CH₂-) | 22-32 |

| Hexanoyl | Terminal Methyl (-CH₃) | 14-15 |

| Glycine | α-CH₂ | 3.9-4.2 |

| Azanium | N-H | 8.0-9.0 |

| Hexanoyl | α-CH₂ | 2.2-2.4 |

| Hexanoyl | Methylene Chain (-CH₂-) | 1.2-1.7 |

| Hexanoyl | Terminal Methyl (-CH₃) | 0.8-1.0 |

This table represents illustrative values based on computational chemistry principles for structural validation.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the characteristic vibrations of a molecule's functional groups. Theoretical calculations are used to predict these vibrational frequencies and their intensities, which aids in the interpretation of experimental spectra.

The computational process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to atomic displacements. This analysis yields a set of normal vibrational modes, each with a corresponding frequency. These calculated frequencies often have a systematic deviation from experimental values, which can be corrected using established scaling factors.

For this compound, theoretical vibrational analysis would identify key stretching and bending modes. For example, two distinct carbonyl (C=O) stretching frequencies would be predicted: one for the amide group and one for the carboxylic acid group. The protonated amine (azanium) group would exhibit characteristic N-H stretching and bending vibrations. These theoretical predictions allow for a precise assignment of the bands observed in experimental IR or Raman spectra, confirming the presence of these functional groups and providing insight into the molecule's bonding environment.

The following table outlines the characteristic vibrational frequencies for the principal functional groups within this compound, as would be predicted by DFT calculations.

| Functional Group | Vibration Type | Predicted Frequency Range (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| N-H (Azanium) | Stretching | 3000-3300 |

| C-H (Alkyl) | Stretching | 2850-3000 |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 |

| C=O (Amide I Band) | Stretching | 1630-1680 |

| N-H (Amide II Band) | Bending | 1510-1570 |

| C-N | Stretching | 1200-1350 |

This table provides representative frequency ranges based on theoretical correlation principles used in vibrational spectroscopy.

Theoretical Studies of Ionic Hydrogen Bonding and Electrostatic Interactions

The cationic nature of the azanium group and the presence of polar carbonyl and carboxyl groups make this compound a prime candidate for engaging in strong intermolecular interactions. Theoretical studies are critical for quantifying these forces, particularly ionic hydrogen bonds and electrostatic interactions, which dictate the molecule's behavior in various environments.

Ionic hydrogen bonds (IHBs) are a special class of hydrogen bonds that form between an ion and a neutral molecule, and they are significantly stronger than conventional hydrogen bonds, with bond strengths ranging from 5 to 35 kcal/mol. acs.orgacs.org In this compound, the protonated amine (-NH₂⁺-) is a potent hydrogen bond donor. Computational studies on analogous protonated amino acids have quantified the strength of these interactions. For example, theoretical calculations have been used to determine the binding energies of protonated amino acids with solvent molecules, revealing strong IHBs. sci-hub.seresearchgate.net These studies show that the primary structural motif involves the coordination of a solvent molecule, like methanol (B129727) or water, to the ammonium (B1175870) group via a strong ionic hydrogen bond. sci-hub.seresearchgate.net The calculated enthalpy change for the association of protonated glycine with a single ammonia (B1221849) molecule is a significant -23.2 kcal/mol, underscoring the strength of the IHB formed. researchgate.net

The table below shows computationally determined binding enthalpies for the interaction of various protonated amino acids with methanol, illustrating the magnitude of these ionic hydrogen bonds. sci-hub.se

| Protonated Amino Acid Cluster | Binding Enthalpy (ΔH°calc, kJ/mol) |

| Gly(MeOH)H⁺ | -92.0 |

| Ala(MeOH)H⁺ | -83.3 |

| Val(MeOH)H⁺ | -82.4 |

| Leu(MeOH)H⁺ | -79.5 |

Data from Eldridge et al. (2014), calculated at the MP2(full)/6-311++G(2d,2p)//B3LYP/6-311+G(d,p) level of theory. sci-hub.se

Electrostatic interactions are fundamental to the behavior of charged molecules. nih.gov For this compound, there is a strong electrostatic attraction between the positively charged azanium center and the negatively charged carboxylate group of another molecule (or its own, in the zwitterionic form). Furthermore, interactions occur between the cation and the negative pi cloud of aromatic rings or other polar functional groups. nih.gov Molecular dynamics simulations and quantum chemical calculations can map the electrostatic potential surface of the molecule, highlighting the electron-rich (negative) and electron-poor (positive) regions that drive these interactions. These studies are crucial for understanding how N-acyl amino acids self-assemble, interact with biological receptors, or form aggregates like micelles in solution. researchgate.netacs.orgwhiterose.ac.uk

Reactivity and Mechanistic Studies of Carboxymethyl Hexanoyl Azanium

Reaction Pathways Involving the Azanium Center

The positively charged azanium center is the focal point for several potential reactions. Its reactivity is largely dictated by the stability of the quaternary ammonium (B1175870) structure and the nature of the groups attached to the nitrogen atom.

Nucleophilic Attack and Substitution Reactions

Quaternary ammonium salts are generally considered unreactive towards nucleophilic substitution reactions. sci-hub.sescience.gov The tetra-substituted nitrogen atom lacks a lone pair of electrons to be protonated or to engage in further reactions, and the attached alkyl or acyl groups are not readily displaced as they would have to leave as highly unstable carbanions. science.gov Therefore, direct SN2 attack on one of the carbon atoms attached to the nitrogen is typically unfavorable, as an amine is a poor leaving group. researchgate.net

However, under forcing conditions, such as high temperatures or in the presence of very strong nucleophiles like thiolates, dealkylation can occur. aqion.de For Carboxymethyl(hexanoyl)azanium, a competing reaction, particularly in the presence of a strong base, would be the Hofmann elimination if any of the alkyl chains attached to the nitrogen (not explicitly defined in the name but presumed to be present, e.g., methyl groups) possessed a β-hydrogen. researchgate.net

Another potential pathway for substitution involves the hexanoyl group. Nucleophilic attack at the carbonyl carbon of the hexanoyl group could lead to the cleavage of the carbon-nitrogen bond, releasing a tertiary amine. This reaction would be more akin to a nucleophilic acyl substitution.

| Reaction Type | Typical Reagents | Conditions | Products | General Feasibility |

| Dealkylation | Strong nucleophiles (e.g., thiolates) | Harsh (e.g., high temperature) | Tertiary amine, substituted nucleophile | Low |

| Hofmann Elimination | Strong, non-nucleophilic base | High temperature (100-200 °C) | Tertiary amine, alkene | Possible if β-hydrogens are present |

| Nucleophilic Acyl Substitution | Nucleophiles (e.g., H₂O, ROH, RNH₂) | Varies | Tertiary amine, hexanoic acid/ester/amide | Plausible |

Rearrangement Reactions (e.g.,acs.orgmdpi.com- oracs.orgCurrent time information in Bangalore, IN.-rearrangements if ylide intermediates are formed)

A significant area of reactivity for quaternary ammonium salts involves the formation of ammonium ylides, which are zwitterionic species with a carbanion adjacent to the positively charged nitrogen. These ylides are typically generated by treating the ammonium salt with a strong base, which abstracts an α-proton from one of the substituent groups. google.com In the case of this compound, protons on the methylene (B1212753) of the carboxymethyl group or the α-carbon of the hexanoyl group could potentially be abstracted. Once formed, these ylides can undergo characteristic rearrangement reactions. ncsu.edu

The two primary rearrangement pathways are the acs.orgCurrent time information in Bangalore, IN.-Stevens rearrangement and the acs.orgmdpi.com-Sommelet-Hauser rearrangement. tandfonline.com

acs.orgCurrent time information in Bangalore, IN.-Stevens Rearrangement: This is a acs.orgCurrent time information in Bangalore, IN.-sigmatropic shift that involves the cleavage of a C-N bond and the formation of a new C-C bond, resulting in a rearranged tertiary amine. google.com The mechanism has been a subject of debate but is often considered to proceed through a radical pair intermediate within a solvent cage, which would explain the observed retention of configuration of the migrating group. acs.orggoogle.com

acs.orgmdpi.com-Sommelet-Hauser Rearrangement: This is a concerted, thermally allowed acs.orgmdpi.com-sigmatropic rearrangement. Current time information in Bangalore, IN.google.com It typically occurs when one of the substituents on the nitrogen is a benzyl (B1604629) or an allyl group. The reaction proceeds through a cyclic transition state. Current time information in Bangalore, IN.mdpi.com

The competition between these two rearrangements is influenced by several factors, including the structure of the ylide, the substituents, and the reaction conditions. tandfonline.comgoogle.com For instance, the presence of carbonyl-stabilizing groups often favors the acs.orgCurrent time information in Bangalore, IN.-Stevens rearrangement. google.com Quantum theoretical studies have shown that the activation energies for the two processes can be very close, with substituents and solvent effects playing a crucial role in determining the preferred pathway. tandfonline.com

| Rearrangement | Key Intermediate | Mechanism | Typical Migrating Group | Product Type |

| acs.orgCurrent time information in Bangalore, IN.-Stevens | Ammonium Ylide | Radical pair or ion pair | Alkyl, Benzyl | Rearranged Tertiary Amine |

| acs.orgmdpi.com-Sommelet-Hauser | Ammonium Ylide | Concerted pericyclic | Allyl, Benzyl | Rearranged Tertiary Amine |

Role of Counterions in Reaction Mechanisms

The counterion associated with the azanium cation can significantly influence the reactivity of the salt. scientific.net The nature, size, and geometry of the counterion affect properties such as solubility, stability, and the degree of ion pairing in solution. scientific.netresearchgate.net

In reactions involving the formation of intermediates, such as ylides, the basicity and nucleophilicity of the counterion are critical. For example, if the counterion is a strong base (e.g., hydroxide), it can act as the base to generate the ylide for subsequent rearrangement. If the counterion is a good nucleophile, it might compete in substitution reactions.

The degree of ion pairing, which is influenced by both the counterion and the solvent, can affect the accessibility of the cation to reagents. researchgate.net In solvents of lower polarity, strong ion pairing can shield the positive charge and modulate the acidity of the α-protons, thereby influencing the rate of ylide formation. Conversely, in highly polar solvents, the ions are more dissociated, and the intrinsic reactivity of the cation dominates. researchgate.net The choice of counterion can also impact the product distribution in reactions where multiple pathways are possible.

Reactivity of the Carboxymethyl Moiety

The carboxymethyl group (-CH₂COOH) introduces a site of acidic reactivity and allows for classic carboxylic acid transformations, although these are potentially influenced by the adjacent positive charge of the azanium center.

Esterification and Amidation Reactions of the Carboxylic Acid Group

The carboxylic acid function of the carboxymethyl group can undergo esterification and amidation. However, the zwitterionic nature of betaines (compounds with a carboxylate and a quaternary ammonium group) means the reaction mechanism can differ from standard acid catalysis. mdpi.com

Esterification: The direct esterification of betaines with alcohols is often carried out under acidic catalysis. researchgate.netmdpi.com For instance, reacting the betaine (B1666868) hydrochloride form with an alcohol at elevated temperatures (e.g., 120 °C) can yield the corresponding betaine ester. google.com Theoretical studies on the esterification of betaines have shown that traditional mechanisms (like Watson and Ingold) may be unfavorable due to strong intramolecular coulombic repulsion between the two positive charges in the protonated intermediates. researchgate.netmdpi.com An alternative mechanism has been proposed where a trapped acid molecule acts as a proton relay. researchgate.net The efficiency of the reaction can also be influenced by the length of the carbon chain separating the ammonium and carboxyl groups. mdpi.com

Amidation: The formation of amides from the carboxymethyl group can be achieved through various synthetic routes. A common approach involves first activating the carboxylic acid, for example, by converting it to an acyl chloride using a reagent like thionyl chloride. acs.org This activated intermediate can then react with a primary or secondary amine to form the corresponding amide. acs.orgtandfonline.com One-pot synthesis strategies have also been developed to streamline this process. acs.org

| Reaction | Typical Reagents | Key Intermediate | Product |

| Esterification | Alcohol, Acid Catalyst (e.g., HCl) | Protonated Carboxylic Acid | Betaine Ester |

| Amidation | 1. Thionyl Chloride2. Amine (RNH₂) | Acyl Chloride | Betaine Amide |

Decarboxylation Pathways

Decarboxylation is a chemical reaction that removes the carboxyl group as carbon dioxide (CO₂). wikipedia.org For simple carboxylic acids, this often requires high temperatures. However, the presence of certain functional groups can facilitate decarboxylation. In the case of this compound, which is analogous to a betaine, thermal decarboxylation is a plausible reaction pathway.

The thermal decarboxylation of betaine derivatives can lead to the formation of ylides. nih.gov For example, the thermal treatment of pipecolic acid betaine has been shown to produce mepiquat (B94548) through decarboxylation. researchgate.netnih.gov This process typically occurs at temperatures above 150 °C. nih.gov The stability of the resulting carbanionic intermediate plays a crucial role. The positive charge on the adjacent nitrogen atom can stabilize the negative charge that develops on the α-carbon as the C-C bond breaks, thus lowering the activation energy for decarboxylation compared to a standard carboxylic acid.

The resulting intermediate from the decarboxylation of the carboxymethyl group would be a nitrogen ylide. This ylide could then be trapped by electrophiles or undergo rearrangement reactions as described in section 5.1.2.

Reactivity of the Hexanoyl Moiety

The hexanoyl group attached to the positively charged nitrogen atom in this compound is anticipated to be the primary site of reactivity. The strong electron-withdrawing effect of the quaternary ammonium center would significantly activate the acyl carbon, making it highly susceptible to nucleophilic attack.

Hydrolysis or Transacylation Reactions of the Acyl Group

The N-hexanoyl group in the proposed structure is analogous to an N-acylpyridinium salt, which is a well-known activated acylating agent. scripps.edumdpi.com This activation facilitates both hydrolysis and transacylation reactions.

Hydrolysis: In an aqueous environment, the acyl carbon of this compound would be readily attacked by water, leading to the cleavage of the N-C(O) bond. This reaction would yield hexanoic acid and a carboxymethyl-substituted azanium species. The rate of this hydrolysis is expected to be significantly faster than that of a simple amide due to the activation provided by the quaternary nitrogen. rsc.orgresearchgate.net The reaction is likely to proceed via a tetrahedral intermediate, with the departure of the relatively stable azanium leaving group. The presence of the adjacent carboxylic acid group could potentially influence the rate of hydrolysis through intramolecular catalysis, depending on its protonation state.

Transacylation: In the presence of other nucleophiles, such as alcohols or amines, this compound would act as an efficient acyl transfer agent. nih.govrsc.org For instance, reaction with an alcohol (R'-OH) would produce the corresponding hexanoate (B1226103) ester and the azanium species. Similarly, reaction with a primary or secondary amine would yield the corresponding hexanamide. These transacylation reactions are also expected to be highly favorable due to the activated nature of the N-hexanoyl group. mdpi.comrsc.org The chemoselectivity of these reactions would depend on the relative nucleophilicity of the competing nucleophiles.

Reactions of the Alkyl Chain (e.g., alpha-proton abstraction, if applicable)

The protons on the α-carbon of the hexanoyl group (the CH2 group adjacent to the carbonyl) are expected to exhibit enhanced acidity. This increased acidity is a direct consequence of the electron-withdrawing nature of the N-acyl quaternary ammonium functionality, which would stabilize the resulting enolate conjugate base.

Under basic conditions, the abstraction of an α-proton by a suitable base would generate an enolate. nih.gov This enolate intermediate could then participate in a variety of subsequent reactions, such as aldol-type additions with aldehydes or ketones, or alkylation reactions with electrophiles. The regioselectivity of these reactions would be influenced by steric factors and the nature of the electrophile. acs.org It is important to note that the strongly basic conditions required for enolate formation might also promote competing hydrolysis or other decomposition pathways.

Radical Pathways and Intermediates in Azanium Reactions

Quaternary ammonium salts can undergo reactions involving radical intermediates, particularly through single-electron transfer (SET) processes. nih.govlibretexts.org The positively charged azanium core makes the compound susceptible to reduction. nih.gov

Upon treatment with a suitable reducing agent or under photoredox conditions, a single electron could be transferred to the this compound cation. acs.orgresearchgate.net This would generate a transient radical species. The fate of this radical intermediate would depend on the reaction conditions and the specific structure of the substituents on the nitrogen atom.

Possible radical pathways include:

Fragmentation: The radical intermediate could undergo fragmentation, leading to the cleavage of one of the N-C bonds. researchgate.net This could result in the formation of a carboxymethyl radical, a hexanoyl radical, or radicals derived from other substituents on the nitrogen.

Hydrogen Abstraction: The radical could abstract a hydrogen atom from a suitable donor, leading to a neutral, reduced species. researchgate.net

Coupling Reactions: The radical intermediate could couple with another radical species in the reaction mixture.

The presence of the hexanoyl and carboxymethyl groups could influence the stability and subsequent reactivity of the radical intermediates formed. For example, the carbonyl group of the hexanoyl moiety could stabilize an adjacent radical through resonance.

Kinetic and Thermodynamic Investigations of Key Reactions

A thorough understanding of the reactivity of this compound would require detailed kinetic and thermodynamic studies of its principal reactions.

Kinetic Studies: The rates of hydrolysis and transacylation reactions could be monitored under various conditions of pH, temperature, and nucleophile concentration. This would allow for the determination of rate constants and the elucidation of the reaction mechanism. For example, a Brønsted analysis, correlating the rate of reaction with the pKa of a series of nucleophiles, could provide insight into the degree of bond formation in the transition state. rsc.org

Hypothetical Kinetic Data for Hydrolysis:

| pH | Temperature (°C) | k_obs (s⁻¹) |

| 5.0 | 25 | 1.2 x 10⁻⁴ |

| 7.0 | 25 | 3.5 x 10⁻³ |

| 9.0 | 25 | 8.1 x 10⁻² |

| 7.0 | 35 | 7.2 x 10⁻³ |

| 7.0 | 45 | 1.5 x 10⁻² |

Hypothetical Thermodynamic Data for Acyl Transfer to Glycine (B1666218):

| Parameter | Value |

| ΔG° (kcal/mol) | -4.5 |

| ΔH° (kcal/mol) | -2.1 |

| ΔS° (cal/mol·K) | 8.0 |

These hypothetical tables illustrate the type of data that would be generated from experimental studies. The kinetic data suggest that the hydrolysis rate increases with both pH and temperature, which is consistent with a nucleophilic attack mechanism. The thermodynamic data indicate that the transfer of the hexanoyl group to glycine is an exergonic and entropically favorable process under standard conditions.

Applications of Carboxymethyl Hexanoyl Azanium in Chemical Synthesis and Catalysis

Phase Transfer Catalysis (PTC) for Organic Reactions

Phase Transfer Catalysis (PTC) is a powerful methodology that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. princeton.eduoperachem.com The catalyst, often a quaternary ammonium (B1175870) salt, transports one of the reactants (usually an anion) from the aqueous/solid phase into the organic phase, where the reaction can proceed. operachem.com The structure of Carboxymethyl(hexanoyl)azanium, featuring a cationic nitrogen center, makes it a prime candidate for a phase transfer catalyst.

The lipophilic hexanoyl chain would enhance the solubility of the cation in the organic phase, while the charged nitrogen center would allow it to pair with an anion from the aqueous phase. The carboxymethyl group could influence the catalyst's solubility and reactivity profile. Quaternary ammonium salts facilitate PTC by forming a lipophilic ion pair with the reactant anion, which then diffuses across the phase boundary. operachem.com Once in the organic phase, the anion is weakly solvated and highly reactive. operachem.com

Table 1: Factors Influencing PTC Efficiency

| Factor | Influence on Catalysis | Relevance to this compound |

|---|---|---|

| Catalyst Structure | The length of alkyl chains affects lipophilicity and catalytic activity. operachem.com | The hexanoyl group provides lipophilicity, crucial for solubility in the organic phase. |

| Anion Activation | The catalyst cation forms a "naked," more reactive anion in the organic phase. operachem.com | The azanium core would transport and activate anions for reaction. |

| Interfacial Area | A larger interfacial area, influenced by stirring and catalyst properties, increases reaction rate. princeton.edu | The amphiphilic nature of the compound could influence interfacial properties. |

| Solvent | The choice of organic solvent impacts reaction rates and catalyst stability. | The catalyst's performance would be dependent on its solubility in various organic media. |

Enantioselective PTC (if chiral variants are developed)

Asymmetric phase-transfer catalysis is a critical tool for the synthesis of chiral molecules. austinpublishinggroup.comresearchgate.netnih.gov This is typically achieved using chiral quaternary ammonium salts, where the stereochemical information is transferred from the catalyst to the product during the reaction. nih.gov Often, these catalysts are derived from naturally occurring chiral sources like cinchona alkaloids. austinpublishinggroup.comresearchgate.net

If a chiral variant of this compound were developed—for instance, by introducing a chiral center in one of the N-substituents or by using a chiral counter-ion—it could potentially be used for enantioselective transformations. The key principle involves the formation of a diastereomeric ion pair between the chiral catalyst and the prochiral nucleophile (e.g., an enolate). nih.gov This association creates a chiral environment that directs the subsequent reaction with an electrophile to favor the formation of one enantiomer over the other. nih.gov The asymmetric alkylation of glycine (B1666218) imines is a classic example where chiral phase-transfer catalysts are used to produce non-proteinogenic α-amino acids with high enantiomeric excess. austinpublishinggroup.comresearchgate.net The effectiveness of such a catalyst would depend on its ability to create a well-defined, sterically hindered environment around the reacting anion.

Facilitating Reactions in Multiphase Systems

Many important organic reactions, such as nucleophilic substitutions, oxidations, and reductions, are limited by the mutual insolubility of the reactants. PTC, using catalysts like quaternary ammonium salts, overcomes this limitation. princeton.edu this compound, with its combination of a lipophilic tail (hexanoyl group) and a hydrophilic head (carboxymethyl and azanium groups), would be well-suited to operate at the interface of aqueous-organic or solid-liquid systems.

It would function by extracting an anionic reagent (e.g., CN⁻, OH⁻, MnO₄⁻) from the aqueous or solid phase into the organic phase containing the substrate. For example, in the reaction between an alkyl halide (in an organic solvent) and sodium cyanide (in water), the catalyst would transport the cyanide ion into the organic phase to allow the substitution reaction to occur, a process that is otherwise extremely slow. operachem.com The efficiency of the catalyst in these multiphase systems is governed by its ability to partition effectively between the two phases and the reactivity of the ion pair in the organic medium.

Role as a Reagent or Intermediate in Novel Transformations

Beyond catalysis, N-acyl amino acid derivatives are fundamental building blocks in organic synthesis. The structure of this compound is based on N-hexanoylglycine, an acylated amino acid. caymanchem.comnih.gov Such molecules can serve as precursors or intermediates in a variety of chemical transformations.

Precursor for N-functionalized Compounds

N-acyl amino acids are common intermediates in the synthesis of more complex molecules. nih.govresearchgate.net The amide bond provides a stable scaffold, while the carboxylic acid and the N-substituents offer sites for further functionalization. The core structure, N-hexanoylglycine, can be synthesized through several methods, including the Schotten-Baumann reaction involving an acyl chloride and the amino acid under basic conditions. researchgate.net Enzymatic methods are also employed for a greener synthesis. nih.govresearchgate.net Once formed, this precursor can be used to generate a wide range of N-functionalized compounds, such as peptides, esters, and more complex heterocyclic structures.

Building Block in Complex Molecule Synthesis

N-acyl amino acids are incorporated into numerous biologically active molecules and natural products. mdpi.com They can be used to introduce specific lipophilic chains and amino acid residues into a target molecule, influencing its pharmacological or material properties. The hexanoyl group can impart lipophilicity, while the glycine unit provides a flexible linker. In complex syntheses, these building blocks can be coupled with other fragments using standard peptide coupling techniques or other C-N bond-forming reactions to construct larger, more intricate molecular architectures.

Utilization in Ionic Liquid Systems (if applicable as a component)

Ionic liquids (ILs) are salts with melting points below 100 °C, often composed of a large, asymmetric organic cation and an organic or inorganic anion. nih.govnih.gov They are considered "green solvents" due to their low vapor pressure and high thermal stability. nih.gov The properties of an IL can be finely tuned by modifying the structure of its constituent ions. researchgate.net

The this compound cation is a candidate for the cationic component of an ionic liquid. Its structure fits the general template for IL cations, which often include quaternary ammonium, imidazolium (B1220033), or pyridinium (B92312) cores with various alkyl side chains. nih.govnih.gov Paired with a suitable anion (e.g., tetrafluoroborate, hexafluorophosphate, or bis(trifluoromethylsulfonyl)imide), it could form a room-temperature ionic liquid.

The specific combination of functional groups—a hexanoyl chain, a carboxymethyl group, and potentially other alkyl groups on the nitrogen—would determine the resulting IL's physical and chemical properties, such as its viscosity, polarity, miscibility with other solvents, and solvating power. Such designer ILs could be used as novel reaction media, catalysts, or extraction solvents in various chemical processes. nih.gov

| Task-Specificity | Carboxylic acid functionality | Could act as a Brønsted acid catalyst or a coordination site for metal catalysts. |

Based on a comprehensive search of available scientific literature, there is no information on the chemical compound “this compound.” It is possible that this is a novel or highly specialized compound with limited public research, a proprietary name not widely used in scientific literature, or a potential misnomer.

The search results consistently yield information on related but distinct compounds such as "Carboxymethyl cellulose" and "Carboxymethyl-hexanoyl chitosan (B1678972)." Due to the strict requirement to focus solely on "this compound," it is not possible to generate the requested article with scientifically accurate and verifiable information.

Therefore, the following sections of the requested article cannot be completed:

Advanced Material Science Applications (excluding explicitly prohibited categories)

Role in Surface Chemistry and Interfacial Phenomena

To provide the requested article, further clarification on the chemical identity of "this compound" or an alternative compound of interest would be necessary.

Future Directions and Emerging Research Avenues

Development of Sustainable Synthetic Pathways

The current synthesis of Carboxymethyl-hexanoyl chitosan (B1678972) typically begins with chitosan, a renewable and biodegradable polymer derived from chitin. nih.gov The process then involves the introduction of carboxymethyl and hexanoyl groups to the chitosan backbone. nycu.edu.tw One established method uses N,O-carboxymethyl chitosan (NOCC) as a precursor, which is then reacted with hexanoyl anhydride. nycu.edu.twresearchgate.netresearchgate.net

Future research is focused on developing more sustainable and efficient synthetic routes. This includes:

Minimizing Protecting Groups: Some synthetic strategies for modified chitosan require the use of protecting groups to ensure reactions occur at specific sites (e.g., C6-OH vs. C2-NH2), which adds steps and chemical waste. mdpi.com Future pathways aim to achieve high regioselectivity under milder conditions, eliminating the need for these intermediate steps.

Green Chemistry Principles: The adoption of green solvents and catalysts is a priority. While not yet specifically documented for CHC, broader research into polysaccharide modification is exploring sustainable reagents like dialkyl carbonates for carboxymethylation, which could offer an eco-friendlier alternative to traditional methods. rsc.org

Enzymatic Synthesis: Exploring enzymatic routes for modification could offer high specificity and reduce the use of harsh chemical reagents, representing a significant step forward in sustainable production.

Exploration of New Reaction Domains and Catalyst Design

The primary application domain for CHC is in the formation of "smart" hydrogels that respond to stimuli like temperature and pH. chalmers.semdpi.com These materials are often formed through the self-assembly of the amphiphilic polymer chains. chalmers.se Emerging research seeks to expand the reactive capabilities of CHC.

Cross-linker-Free Hydrogels: A promising direction is the formation of hydrogels by blending CHC with other biocompatible polymers, such as hyaluronic acid. mdpi.comresearchgate.net These blends can form gels without the need for chemical cross-linking agents, which can sometimes pose toxicity concerns. researchgate.net

Catalyst Integration: Chitosan and its derivatives can serve as scaffolds for catalysts. Research has shown that palladium catalysts supported on chitosan are effective in chemical reactions like Suzuki cross-coupling. acs.org A future avenue is to design CHC-based systems where the polymer not only forms the structural matrix but also incorporates catalytic activity for applications in biocatalysis or cascade reactions.

Enzyme-Mediated Crosslinking: The use of enzymes like horseradish peroxidase (HRP) in the presence of hydrogen peroxide (H₂O₂) to mediate the gelation of polysaccharide-based hydrogels is a growing field. mdpi.com Applying this technique to CHC could allow for rapid, in-situ gel formation under physiological conditions.

Table 1: Comparison of Hydrogel Formation Techniques

| Formation Method | Key Feature | Trigger | Example System | Citation |

|---|---|---|---|---|

| Thermo-gelling | Sol-to-gel transition with increased temperature. | Temperature | CHC with glycerol (B35011) phosphate (B84403). | chalmers.sepharmaexcipients.com |

| pH-Responsive Gelling | Swelling or deswelling in response to pH changes. | pH | CHC-modified liposomes. | researchgate.net |

| Polymer Blending | Gel formation without chemical cross-linkers. | Stirring/Self-Assembly | CHC blended with hyaluronic acid. | mdpi.comresearchgate.net |

| Enzyme-Mediated | Rapid gelation catalyzed by enzymes. | Enzyme + Substrate | Dopamine-modified carboxymethyl cellulose (B213188) with HRP/H₂O₂. | mdpi.com |

Advanced Spectroscopic and Imaging Techniques for In-situ Studies

Understanding the dynamics of how CHC self-assembles into functional materials is crucial for optimizing its performance. While standard techniques like FTIR and NMR are used for post-synthesis characterization, advanced methods are needed for real-time, in-situ analysis. researchgate.net

Förster Resonance Energy Transfer (FRET): This technique has been successfully used to probe the mechanism of hydrogel formation in blends containing CHC, providing insights into the molecular interactions during self-assembly. researchgate.net

In-situ Rheology: The use of rheometers to monitor the change in viscoelastic properties during the sol-gel transition provides critical data on the speed and strength of gel formation under specific triggers like temperature changes. chalmers.senih.gov

Live Imaging and Biosensing: A frontier in this area is the potential integration of imaging agents directly into the polymer structure. For instance, incorporating molecules that exhibit Aggregation-Induced Emission (AIE) could allow for the "light-up" visualization of the hydrogel formation process in real-time. acs.org

In-vivo Imaging: Magnetic Resonance Imaging (MRI) has already been employed to non-invasively track the persistence and clearance of CHC-based hydrogels when injected in-vivo, offering a powerful tool for preclinical evaluation. chalmers.se

Integrated Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is a powerful paradigm for accelerating materials development. While this approach is in its nascent stages for Carboxymethyl-hexanoyl chitosan, it represents a significant future direction.

Molecular Dynamics (MD) Simulations: Computational models can simulate the self-assembly of CHC molecules in an aqueous environment. These simulations can predict how changes in the degree of substitution or the length of the acyl chain will affect the final structure and properties of the resulting nanoparticles or hydrogel.

Predictive Modeling of Drug Release: For drug delivery applications, computational models can be integrated with experimental data to predict release kinetics. For example, empirical models have been used to fit the release profiles of drugs from similar chitosan-based systems. researchgate.net

Host-Guest Interactions: When CHC is used as a carrier, computational docking studies can predict the binding affinity and orientation of drug molecules within the hydrophobic domains of the CHC matrix, helping to design carriers with higher encapsulation efficiency. nycu.edu.tw

The combination of these advanced computational methods with robust experimental work will enable a more rational design of CHC-based materials, tailored for specific and complex applications. pharmaexcipients.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.